2-(4-fluorophenoxy)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide is a synthetic organic compound characterized by its complex structure, which includes a fluorophenoxy group, a furan ring, and a pyrazine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of 4-fluorophenol, which is then reacted with an appropriate acylating agent to form 4-fluorophenoxyacetyl chloride.
Synthesis of the Pyrazine Derivative: Concurrently, a furan-2-yl pyrazine derivative is synthesized through a series of reactions starting from furan and pyrazine precursors.
Coupling Reaction: The final step involves the coupling of the 4-fluorophenoxyacetyl chloride with the furan-2-yl pyrazine derivative in the presence of a base, such as triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions, to introduce various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-fluorophenoxy)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique chemical properties make it a versatile tool in various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity through hydrophobic interactions, while the furan and pyrazine rings could participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide
- 2-(4-bromophenoxy)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide
- 2-(4-methylphenoxy)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide
Uniqueness
Compared to its analogs, 2-(4-fluorophenoxy)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability of the compound, improve its binding affinity to biological targets, and alter its electronic properties, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c18-12-3-5-13(6-4-12)24-11-16(22)21-10-14-17(20-8-7-19-14)15-2-1-9-23-15/h1-9H,10-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINUVPYERJLNDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2CNC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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